molecular formula C21H19N3O3 B367189 4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester CAS No. 573705-93-8

4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester

Cat. No. B367189
CAS RN: 573705-93-8
M. Wt: 361.4g/mol
InChI Key: QQXYVCDNGJFOJM-UHFFFAOYSA-N
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Description

4-[3-methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester is a benzoate ester.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in multi-component reactions, involving the formation of Schiff bases, followed by Michael-type addition and cyclization, leading to various pyrazolyl acetonitriles and their derivatives (Gein, Buldakova, & Dmitriev, 2019).
  • It has been involved in the synthesis of novel halogenated hydrazono pyrazol-3-one compounds with potential biological activity, including antimicrobial effects (Sareen, Khatri, Sharma, Shinde, & Sareen, 2010).

Biological and Pharmacological Activity

  • The compound and its derivatives have been studied for their cytotoxic activity, particularly in the context of cancer research, showing potential as chelating ligands for metal ions and modulating the expression of cancer-related genes (Budzisz et al., 2010).
  • Certain derivatives have shown potent anti-microbial activities, making them candidates for further exploration as therapeutic agents in treating infections (Mohamed et al., 2010).

Structural Analysis and X-ray Crystallography

  • The compound has been used in the synthesis of various diamides and has been characterized through techniques such as X-ray crystallography, providing insights into its structural properties and potential applications in materials science (Agekyan & Mkryan, 2015).

Potential in Cancer Treatment

  • Derivatives of the compound have been disclosed as anti-tumor agents, showing efficacy against human breast carcinoma, indicating potential applications in cancer therapeutics (Miles et al., 1958).

properties

CAS RN

573705-93-8

Product Name

4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester

Molecular Formula

C21H19N3O3

Molecular Weight

361.4g/mol

IUPAC Name

methyl 4-[3-methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C21H19N3O3/c1-12-4-10-16(11-5-12)24-19(17-13(2)22-23-18(17)20(24)25)14-6-8-15(9-7-14)21(26)27-3/h4-11,19H,1-3H3,(H,22,23)

InChI Key

QQXYVCDNGJFOJM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester
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4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester
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4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester
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4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester
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4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester
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4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester

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